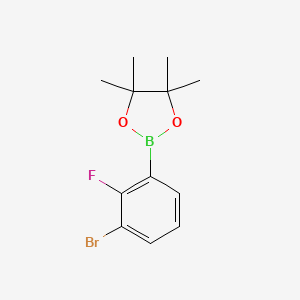

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boron moiety, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.

Protodeboronation: Acidic reagents such as HCl or acetic acid.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of the corresponding aryl or vinyl compounds

Aplicaciones Científicas De Investigación

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.

Medicinal Chemistry: In the synthesis of pharmaceuticals and biologically active compounds.

Material Science: In the development of organic electronic materials and polymers.

Mecanismo De Acción

The compound acts as a boron source in Suzuki-Miyaura coupling, where it undergoes transmetalation with a palladium catalyst. This process involves the transfer of the boron-bound aryl group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic Acid

- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions, providing greater versatility compared to other boronic esters .

Actividad Biológica

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the available data on its synthesis, biological properties, and applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C12H15BBrFO2

- CAS Number : 1400220-51-0

- Purity : 97% .

Synthesis

The compound can be synthesized through various methods involving the reaction of aryl halides with boron reagents. Recent advances have emphasized the use of transition metal-catalyzed reactions to enhance yields and selectivity in the formation of boronates .

Antitumor Activity

Research indicates that derivatives of dioxaborolanes exhibit significant antitumor properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. Notably:

- Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme is often overexpressed in tumors. Compounds related to dioxaborolanes have shown potential in inhibiting COX-2 activity, which is linked to tumor growth and progression .

The biological activity of this compound may involve:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that dioxaborolanes can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Study on COX-2 Inhibition :

- Cell Viability Assays :

Data Table

| Biological Activity | Assay Type | Result |

|---|---|---|

| COX-2 Inhibition | IC50 Assay | Low micromolar range |

| Cell Viability | MTT Assay | Dose-dependent decrease |

| ROS Generation | Fluorescence Assay | Increased ROS levels observed |

Propiedades

IUPAC Name |

2-(3-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUIEKUVZKBRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.